N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide
Description
N-[3-(2H-1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring two distinct substituents:
- Hydroxypropyl linker: The 3-hydroxypropyl chain introduces hydrophilicity and hydrogen-bonding capacity, which may enhance solubility or influence binding kinetics .
- Furan-2-ylmethyl group: The furan ring offers a heterocyclic structure capable of dipole interactions and metabolic stability modulation .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor, given similarities to falcipain-2 inhibitors like QOD (quinolinyl oxamide derivative) and ICD (indole carboxamide derivative) .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-13(11-3-4-14-15(8-11)25-10-24-14)5-6-18-16(21)17(22)19-9-12-2-1-7-23-12/h1-4,7-8,13,20H,5-6,9-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJMQBLFSDDCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and furan intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of catalysts such as KOH in ethanol under ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide bond would produce an amine.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with three analogues:
*Estimated based on molecular formula.
Key Observations:
Core Structure : All compounds share an ethanediamide or carboxamide backbone, critical for hydrogen bonding with biological targets .
Substituent Diversity: The target compound and CAS 2097916-72-6 both incorporate furan and benzodioxole groups but differ in linker chemistry (hydroxypropyl vs. hydroxyethyl-phenyl). QOD replaces the furan with a tetrahydroquinoline group, enhancing lipophilicity and possibly blood-brain barrier penetration . ICD uses a biphenyl-indole system, favoring aromatic stacking interactions .
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a unique structural arrangement that includes:
- Benzodioxole moiety : Contributes to its interaction with biological targets.
- Hydroxypropyl group : Enhances solubility and bioavailability.
- Furan ring : Imparts additional reactivity and potential for diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of various enzymes and receptors, leading to significant pharmacological effects.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Receptor Binding : It can bind to receptors, influencing signaling pathways associated with various diseases.
Pharmacological Properties
Studies have demonstrated several pharmacological properties of this compound:
| Property | Description |
|---|---|
| Solubility | High solubility in polar solvents enhances bioavailability. |
| Stability | Stable under physiological conditions, promoting sustained action. |
| Selectivity | Exhibits selective activity against specific biological targets. |
1. Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Study A : Demonstrated a significant reduction in cell viability in breast cancer cells (MCF-7) when treated with the compound at concentrations above 10 µM.
2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Study B : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
